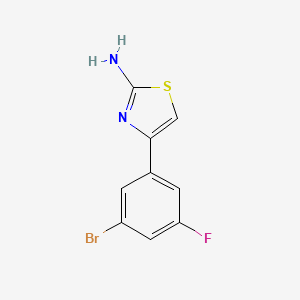
(3S)-3-hydroxy-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxy-5-methylhexanoic acid is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a six-carbon chain. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyl-3-oxohexanoic acid using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction proceeds with high enantioselectivity, yielding the desired this compound.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Enzymes such as alcohol dehydrogenases or ketoreductases are used to catalyze the reduction of 5-methyl-3-oxohexanoic acid to this compound. These biocatalytic processes are advantageous due to their high specificity, mild reaction conditions, and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-methyl-3-oxohexanoic acid or 5-methylhexanoic acid.
Reduction: 3-hydroxy-5-methylhexanol.
Substitution: 3-chloro-5-methylhexanoic acid or 3-bromo-5-methylhexanoic acid.
Applications De Recherche Scientifique
(3S)-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxy-5-methylhexanoic acid: The enantiomer of (3S)-3-hydroxy-5-methylhexanoic acid, differing in the spatial arrangement of atoms around the chiral center.
3-hydroxyhexanoic acid: A similar compound lacking the methyl group at the fifth carbon.
5-methylhexanoic acid: A similar compound lacking the hydroxyl group at the third carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.
Propriétés
| 119639-03-1 | |
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
SCAWECGFPWPHAR-LURJTMIESA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)O)O |
SMILES canonique |
CC(C)CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





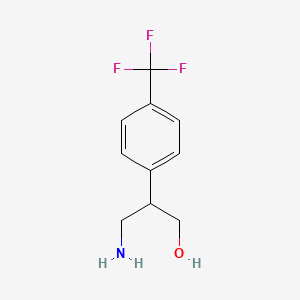

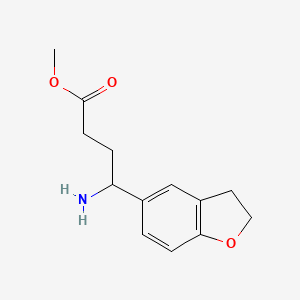
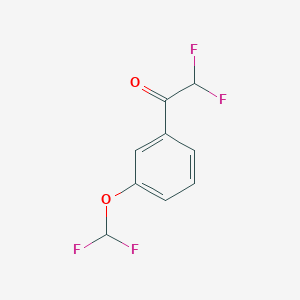
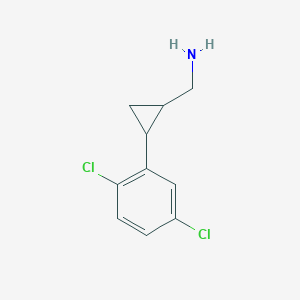
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

